molecular formula C10H12N2O3 B8565271 4-(Cyclopropylmethoxy)-2-nitroaniline

4-(Cyclopropylmethoxy)-2-nitroaniline

Cat. No.: B8565271
M. Wt: 208.21 g/mol
InChI Key: ZOZPQOHMSXCVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethoxy)-2-nitroaniline is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-2-nitroaniline

InChI

InChI=1S/C10H12N2O3/c11-9-4-3-8(5-10(9)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,11H2

InChI Key

ZOZPQOHMSXCVDI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-3-nitrophenol (26.00 g, 165.5 mMol) was dissolved in 200 mL of anhydrous DMF under an atmosphere of dry N2. The reaction mixture was then cooled to 0° C. and to this mixture was added Cs2CO3 (64.7 g, 199 mMol), and cyclopropyl methane bromide (17.7 mL, 182 mMol). After stirring for 15 minutes, the reaction mixture was then warmed up to ambient temperature and then stirred overnight. The reaction mixture is then poured into 800 mL of water. The precipitate was collected via suction filtration and partitioned between DCM and aqueous 0.1 N NaOH. The DCM layer was saved and washed again aqueous 0.1 N NaOH, then with brine, dried over Na2SO4, filtered and concentrated under vacuum to give 31.52 g of 4-cyclopropylmethoxy-2-nitro-phenylamine 133A as an orange solid.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
64.7 g
Type
reactant
Reaction Step Two
Name
cyclopropyl methane bromide
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

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